The table below summarizes the key technical details for N-Boc-N-bis(PEG3-OH) and a closely related compound, which informs the recommended storage and handling practices.
| Property | N-Boc-N-bis(PEG3-OH) | Boc-NH-PEG3-OH (Related Compound) |
|---|---|---|
| CAS Number | 2093154-01-7 [1] | 139115-92-7 [2] |
| Molecular Formula | Information Not Available | C₁₁H₂₃NO₅ [2] |
| Molecular Weight | Information Not Available | 249.3 g/mol [2] |
| Purity | Information Not Available | ≥95% [2] |
| Key Functional Groups | • Terminal hydroxy groups • Boc-protected amino group [1] | • Terminal hydroxy group • Boc-protected amine [2] | | Recommended Storage | Inferred: -20°C (See analysis below) | Store at -5°C, keep dry, avoid sunlight [2] | | Stability Notes | The Boc protecting group is stable to bases and nucleophiles but is removed under acidic conditions. [3] | N/A |
For the highly similar compound Boc-NH-PEG3-OH, the supplier Biopharma PEG recommends storage at -5°C. [2] This confirms that Boc-protected PEG compounds require frozen storage for stability. Storing N-Boc-N-bis(PEG3-OH) at the commonly available -20°C is a prudent and standard practice for such reagents, aligning with the general requirement for frozen storage of temperature-sensitive biochemicals. [4]
This compound is a versatile building block. The following workflows detail its core experimental uses.
The terminal hydroxy groups can be converted into other reactive functionalities for further conjugation. [1] The workflow below outlines this general process.
The Boc (tert-butyloxycarbonyl) group can be removed under acidic conditions to reveal a reactive primary amine. [1] [3] The mechanism involves protonation, fragmentation, and decarboxylation. [3]
Detailed Deprotection Procedure (adapted from a published synthesis [3]):
N-Boc-N-bis(PEG3-OH) falls under the category of PEG linkers, which are crucial tools in bioconjugation and pharmaceutical development.
To obtain the most precise storage and handling information for N-Boc-N-bis(PEG3-OH):
The table below summarizes the core structure and key characteristics of N-Boc-N-bis(PEG3-OH):
| Attribute | Description |
|---|---|
| Core Structure | Central amine connected to two PEG3 chains and one Boc group. |
| Terminal Functional Groups | Two hydroxy groups (-OH). |
| Protecting Group | tert-butoxycarbonyl (Boc) on the central amine. |
| PEG Chain Length | Three ethylene oxide repeating units per arm (PEG3). |
| Primary Function | Heterobifunctional linker for constructing complex molecules. |
The Boc protecting group is stable under basic conditions and toward nucleophiles but can be cleanly removed with acid [1].
| Condition | Boc Group Stability |
|---|---|
| Strong Base (e.g., t-BuOK) | Stable |
| Weak Base (e.g., Triethylamine, Pyridine) | Stable |
| Nucleophiles (e.g., Amines, Enolates) | Stable |
| Strong Acid (e.g., pH < 1, 100°C) | Removed |
| Anhydrous Acid (e.g., TFA in DCM) | Removed |
This standard protocol removes the Boc group to expose the primary amine [1].
Boc deprotection workflow
The terminal hydroxy groups can be derivatized into other reactive functional groups [2].
Hydroxyl group functionalization path
This compound's versatility makes it valuable in advanced therapeutic design:
N-Boc-N-bis(PEG3-OH) belongs to a family of similar linkers. The table below compares its structure and function with related compounds.
| Compound Name | CAS Number | Terminal Functional Groups | Core Protecting Group | Key Applications |
|---|---|---|---|---|
| N-Boc-N-bis(PEG3-OH) | 2093154-01-7 [2] | Two Hydroxy (-OH) | Boc | PROTAC linker, bioconjugation [2] [3] |
| N-Boc-N-bis(PEG3-azide) | 1258939-38-6 [3] | Two Azide (-N₃) | Boc | Click chemistry, PROTACs [3] |
| N-(Acid-PEG2)-N-bis(PEG3-azide) | 2320560-35-6 [4] | One Carboxylic Acid, Two Azides (-N₃) | None | Nanotechnology, drug delivery [4] |
| m-PEG3-OH | 112-35-6 [5] | One Hydroxy (-OH) | N/A | Simple PEG spacer, PROTAC linker [5] |
N-Boc-N-bis(PEG3-OH) is a powerful and versatile tool for researchers. Its well-defined reactivity and modular design make it particularly useful for building sophisticated drug delivery systems like PROTACs and for various bioconjugation strategies.
The tert-butyloxycarbonyl (Boc) protecting group represents one of the most widely employed amine protection strategies in organic synthesis and medicinal chemistry. Its popularity stems from its excellent orthogonality with other common protecting groups and its susceptibility to mild acidic conditions, enabling selective deprotection in complex molecular architectures. For the specific case of N-Boc-N-bis(PEG3-OH), deprotection presents unique considerations due to the presence of the polar PEG (polyethylene glycol) chains, which impart distinct solubility characteristics and potential sensitivity to acidic environments [1] [2].
The Boc group functions by converting a nucleophilic primary or secondary amine into a less reactive carbamate, which is stable to basic conditions, nucleophilic attack, and catalytic hydrogenation. The deprotection mechanism proceeds through acid-mediated cleavage, beginning with protonation of the carbamate oxygen, followed by fragmentation to generate a tert-butyl cation intermediate, carbon dioxide, and the regenerated free amine. This mechanistic pathway reveals two critical considerations: first, the potential for carbocation side reactions with electron-rich functional groups, and second, the formation of gaseous byproducts (CO₂ and isobutylene) that must be managed during reaction execution [3] [4].
For researchers working with PEG-conjugated compounds like N-Boc-N-bis(PEG3-OH), successful deprotection requires careful method selection to preserve the acid-sensitive ether linkages while efficiently removing the Boc group. These application notes consolidate the most effective and contemporary deprotection strategies, with particular emphasis on methods compatible with polar, water-soluble substrates.
Traditional Boc removal relies on strong acid catalysts that protonate the carbamate oxygen, initiating the decomposition cascade. The acid strength, reaction temperature, and duration must be carefully optimized to balance deprotection efficiency against potential substrate degradation [5] [3].
Trifluoroacetic acid represents the most widely employed reagent for Boc deprotection due to its strong acidity and volatility, which facilitates removal after reaction completion. Standard conditions utilize 25-50% TFA in dichloromethane (DCM) at room temperature for 2-12 hours, achieving excellent conversion for most substrates. For PEG-conjugated amines like N-Boc-N-bis(PEG3-OH), the polar nature of the substrate may necessitate solvent modification, with 50% TFA in water potentially offering superior solubility [3] [4].
A key consideration with TFA-mediated deprotection is the potential for carbocation alkylation of electron-rich species. The transient tert-butyl cation can alkylate sensitive residues like tryptophan, methionine, or even the ether oxygen atoms in PEG chains under forcing conditions. This risk can be mitigated through the inclusion of cation scavengers such as anisole, thioanisole, or 1,2-ethanedithiol, which trap the reactive intermediate before undesirable side reactions occur [6] [4].
Hydrochloric acid provides an alternative mineral acid approach, typically employed as 3-4M solutions in organic solvents like ethyl acetate, 1,4-dioxane, or methanol. The reaction efficiency generally exceeds that of TFA, with many deprotections completing within 30 minutes to 2 hours at ambient temperature. For acid-sensitive compounds, the reaction can be performed at 0°C to moderate the deprotection rate [5] [3].
A significant advantage of HCl-mediated deprotection is the formation of the amine hydrochloride salt, which often precipitates from solution, providing a pure, easily isolated product. This characteristic makes HCl particularly valuable for process chemistry applications where salt formation is desirable. However, for PEG-conjugated amines, the enhanced solubility may prevent precipitation, necessitating alternative isolation techniques [3].
Table 1: Standard Acid-Mediated Boc Deprotection Conditions for N-Boc-N-bis(PEG3-OH)
| Method | Reagent | Solvent System | Temperature | Time | Yield Range | Key Advantages |
|---|---|---|---|---|---|---|
| TFA Standard | 25-50% TFA | DCM or Water | RT | 2-12 h | 85-95% | Volatile reagent, orthogonal to Cbz/Fmoc |
| TFA with Scavengers | 25-50% TFA + 5% anisole | DCM | RT | 2-8 h | 80-92% | Minimizes alkylation side reactions |
| HCl Standard | 3-4 M HCl | Ethyl acetate, 1,4-dioxane | RT | 0.5-2 h | 88-98% | Forms crystalline hydrochloride salts |
| HCl in Methanol | 1-2 M HCl | Methanol | 0°C to RT | 1-4 h | 85-95% | Mild conditions for sensitive substrates |
| Aqueous HCl | 3-6 M HCl | Water/Toluene biphasic | 65°C | 1-3 h | 90-98% | Suitable for water-soluble substrates |
While standard acid methods remain prevalent, several alternative approaches have emerged addressing specific challenges such as substrate sensitivity, green chemistry principles, or specialized applications.
Thermal deprotection represents a particularly attractive approach for acid-sensitive compounds as it completely eliminates acidic reagents. Recent advances in continuous flow technology have enabled precise temperature control, allowing superheating of solvents well beyond their normal boiling points. This approach has demonstrated excellent efficacy for Boc removal from diverse amine substrates, with optimal results obtained in methanol or trifluoroethanol at 150-250°C with residence times of 30-60 minutes [7].
The selectivity profile of thermal deprotection differs significantly from acid-mediated approaches, following the sequence: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines. This selectivity enables sequential deprotection strategies where multiple Boc groups are present on a single molecule. For N-Boc-N-bis(PEG3-OH), the aliphatic nature of the amine suggests that moderately high temperatures (180-220°C) would be required, but the PEG chains' stability under these conditions requires verification [7].
Environmentally benign approaches have gained significant attention, with several research groups developing water-mediated deprotection protocols. A particularly elegant method utilizes pure water at reflux temperature without additional catalysts or reagents, achieving excellent deprotection yields for various amines. The mechanism is believed to involve water acting as a dual acid-base catalyst, facilitating the decomposition through a concerted process [8] [9].
For water-soluble substrates like N-Boc-N-bis(PEG3-OH), aqueous methods offer distinct practical advantages, including simplified workup procedures and reduced environmental impact. Reported conditions involve heating the Boc-protected amine in water at 100°C for 4-8 hours, achieving yields exceeding 85% for most substrates. The presence of hydroxyl groups in N-Boc-N-bis(PEG3-OH) may enhance water solubility and potentially accelerate the deprotection through neighboring group effects [8].
For researchers engaged in peptide synthesis or solid-phase chemistry, specialized deprotection protocols have been developed. Anhydrous hydrogen fluoride (HF) and trimethylsilyl triflate (TMSOTf) represent powerful reagents for cleaving protected peptides from resin supports while simultaneously removing Boc groups. However, these methods require specialized equipment and present significant safety considerations [6].
Silica gel-mediated deprotection offers an unusual but effective approach, where adsorbed substrates undergo Boc cleavage under reduced pressure with gentle heating. This method has demonstrated intriguing selectivity patterns, effectively removing Boc groups from aromatic systems while leaving aliphatic Boc groups unaffected. The technique may hold promise for differentially protected PEG-based amines [10] [9].
Table 2: Alternative Boc Deprotection Methods for Specialized Applications
| Method | Conditions | Temperature | Time | Yield | Ideal Application Context |
|---|---|---|---|---|---|
| Thermal (Batch) | Water or Methanol | 100-150°C | 4-12 h | 80-90% | Acid-sensitive substrates, library synthesis |
| Thermal (Continuous Flow) | TFE or MeOH | 150-250°C | 30-60 min | 85-98% | Process chemistry, sequential deprotection |
| Aqueous Green Method | Pure Water | Reflux (100°C) | 4-8 h | 85-95% | Environmentally conscious synthesis, water-soluble compounds |
| Silica Gel Adsorption | Silica gel, low pressure | 40-60°C | 12-24 h | 75-88% | Selective deprotection, substrate purification |
| Lewis Acid Mediated | ZnBr₂ (2-3 eq) in DCM | RT | 8-24 h | 82-90% | Orthogonal deprotection strategies |
Materials: N-Boc-N-bis(PEG3-OH) (1.0 equiv), trifluoroacetic acid (TFA, 10-20 vol), dichloromethane (DCM, anhydrous), anisole (0.1 vol as scavenger), diethyl ether (for precipitation).
Procedure:
Notes: For improved solubility of PEG-conjugated substrates, a 1:1 mixture of DCM:MeOH or DCM:water can be substituted as the solvent system. The reaction time may require optimization based on substrate concentration and specific structure [3] [4].
Materials: N-Boc-N-bis(PEG3-OH) (1.0 equiv), deionized water.
Procedure:
Notes: This method is particularly suitable for water-soluble substrates like N-Boc-N-bis(PEG3-OH). The reaction typically proceeds with excellent selectivity and minimal side products. The absence of acidic reagents makes this method compatible with acid-labile functionalities [8].
Materials: N-Boc-N-bis(PEG3-OH) (1.0 equiv), methanol or trifluoroethanol (HPLC grade), continuous flow reactor system with back-pressure regulator.
Procedure:
Notes: The high surface-to-volume ratio in flow reactors enables efficient heat transfer and precise temperature control. This method is easily scalable and avoids the safety concerns associated with high-temperature batch reactions [7].
The following decision pathway illustrates the systematic selection of appropriate deprotection conditions based on project requirements and substrate characteristics:
The depreotection of N-Boc-N-bis(PEG3-OH) can be accomplished through multiple pathways, each with distinct advantages and limitations. Based on the comprehensive evaluation of current literature and methodological developments, the following recommendations are provided:
The presence of PEG chains in N-Boc-N-bis(PEG3-OH) generally enhances water solubility, making aqueous and methanolic conditions particularly suitable. However, researchers should remain cognizant of potential ether bond sensitivity to strong acids at elevated temperatures, which may necessitate milder approaches for sensitive substrates.
N-Boc-N-bis(PEG3-OH) is a heterobifunctional crosslinker critical for constructing advanced biotherapeutics. Its molecular structure features a Boc-protected amine on one end and two terminal hydroxy groups on the other, connected by a triethylene glycol (PEG3) spacer [1]. This unique architecture enables sequential conjugation strategies, making it particularly valuable for creating stable, homogeneous antibody-drug conjugates (ADCs) with improved pharmacokinetic profiles.
The PEG3 spacer plays a crucial role in enhancing the aqueous solubility of conjugated payloads, reducing aggregation, and providing sufficient distance to minimize steric hindrance between the antibody and cytotoxic drug [2]. The Boc (tert-butoxycarbonyl) protecting group offers strategic advantages in synthetic conjugation workflows, as it can be selectively removed under mild acidic conditions to reveal a reactive primary amine for subsequent payload attachment [1] [2]. This controlled deprotection enables precise, step-wise conjugation that is essential for producing homogeneous ADC products with defined drug-to-antibody ratios (DAR).
Table 1: Physicochemical Properties of N-Boc-N-bis(PEG3-OH) and Related Linkers
| Property | N-Boc-N-bis(PEG3-OH) [1] | Boc-NH-PEG3-OH [2] | Bis-PEG3-NHS ester [3] |
|---|---|---|---|
| CAS Number | 2093154-01-7 | 139115-92-7 | 1314378-16-9 |
| Molecular Formula | Information not available in search results | C11H23NO5 | C18H24N2O11 |
| Molecular Weight | Information not available in search results | 249.3 g/mol | 444.39 g/mol |
| Purity | Information not available in search results | ≥95% | ≥98% |
| Functional Groups | Boc-protected amine, two hydroxyl groups | Boc-protected amine, one hydroxyl group | Two NHS ester groups |
| Key Feature | Dual hydroxyl functionality for branching | Single hydroxyl for linear conjugation | Homobifunctional for bridging amines |
| Primary Application | Branched ADC linkers | Solubility-enhancing ADC linkers | Noncleavable PEG spacer in ADCs |
Storage and Stability: For optimal stability, Boc-protected PEG linkers should be stored at -5°C to -20°C in anhydrous conditions protected from sunlight [2]. Under these recommended storage conditions, the compound typically maintains stability for at least three years. The Boc protecting group demonstrates reasonable stability under neutral and basic conditions but is designed for clean removal under mild acidic conditions.
N-Boc-N-bis(PEG3-OH) addresses several critical challenges in ADC development. The PEG component significantly enhances ADC solubility, particularly when hydrophobic payloads are conjugated, thereby reducing aggregation and improving pharmacokinetics [4]. This hydrophilic character helps mitigate the rapid clearance often observed with high-drug-load ADCs, extending their circulation half-life and increasing tumor exposure [5].
The branched structure with dual hydroxyl groups enables higher drug loading capabilities while maintaining favorable physicochemical properties. This architecture allows for the attachment of multiple payload molecules through a single conjugation site on the antibody, potentially increasing therapeutic potency without compromising solubility [1]. Furthermore, the PEG spacer creates a protective shield around the ADC payload, reducing immunogenicity and shielding the conjugate from premature degradation in the circulation [4].
Controlled Drug Loading: The Boc protection strategy enables sequential conjugation, allowing for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety [6] [5].
Enhanced Stability: PEG linkers demonstrate superior plasma stability compared to more labile linkers, minimizing premature payload release in circulation and reducing off-target toxicity [4].
Synthetic Flexibility: The orthogonal reactivity of the Boc-protected amine and hydroxyl groups enables versatile conjugation strategies, supporting both cleavable and noncleavable linker designs [1] [2].
Objective: Selective removal of Boc protecting group to generate reactive primary amine for payload conjugation.
Materials:
Procedure:
Validation: Confirm successful deprotection by mass spectrometry (expected [M+H]+ ion at m/z calculated for the deprotected compound). The free amine can be further functionalized with NHS esters, isocyanates, or other amine-reactive payloads for ADC construction [2].
Objective: Demonstrate site-specific conjugation using a trastuzumab Fab fragment as a model system.
Materials:
Procedure:
The following diagram illustrates the experimental workflow for site-specific ADC conjugation using N-Boc-N-bis(PEG3-OH):
Analytical Assessment: Evaluate the final ADC construct by:
Table 2: Key Analytical Methods for ADC Characterization
| Analytical Method | Parameters Measured | Specification Criteria |
|---|---|---|
| Reversed-Phase HPLC | Linker purity, Boc deprotection efficiency | ≥95% purity, complete deprotection |
| LC-MS (Intact Mass) | Molecular weight, DAR, conjugation efficiency | Expected mass ± 1 Da, DAR within ± 0.5 of theoretical |
| HIC-HPLC | Drug-to-antibody ratio distribution | Homogeneous DAR profile, minimal unconjugated antibody |
| SEC-HPLC | Aggregation, fragmentation | ≤5% aggregates, ≤3% fragments |
| Cell-Based Potency Assay | In vitro cytotoxicity (IC50) | IC50 ≤ 10 nM for target-positive cells |
| Plasma Stability | Payload release in plasma | ≤10% payload release after 7 days at 37°C |
The development of divinylpyrimidine (DVP) linkers for cysteine-bridging bioconjugation represents an advancement in site-specific ADC construction [7]. These approaches demonstrate superior plasma stability compared to traditional maleimide conjugates, with <5% degradation after two weeks under physiological conditions versus >50% degradation observed with maleimide conjugates [7].
Future applications of N-Boc-N-bis(PEG3-OH) may expand beyond traditional ADCs to include:
The trend toward site-specific conjugation and controlled DAR in ADC development aligns perfectly with the capabilities of N-Boc-N-bis(PEG3-OH), positioning this linker as a valuable tool for next-generation bioconjugates [7] [5].
N-Boc-N-bis(PEG3-OH) represents a versatile tool in the ADC developer's arsenal, offering unique advantages in controlled conjugation, enhanced solubility, and tunable drug loading. The protocols outlined herein provide researchers with robust methodologies for implementing this linker in ADC construction projects. As ADC technology continues to evolve toward more homogeneous and stable constructs, the strategic application of heterobifunctional PEG linkers with orthogonal protection schemes will play an increasingly important role in achieving targeted therapeutic objectives with improved safety profiles.
N-Boc-N-bis(PEG3-OH) is a multifunctional PEG-based scaffold that has gained significant importance in pharmaceutical research and biomaterial science. This sophisticated molecule features a central Boc-protected amine and two terminal hydroxy groups connected through triethylene glycol (PEG3) spacers. This unique arrangement provides orthogonal reactivity and enables sequential, controlled derivatization, making it particularly valuable for constructing complex molecular architectures in drug delivery systems and bioconjugation applications. The compound's molecular weight is 469.57 g/mol with a chemical formula of C₂₁H₄₃NO₁₀, and it is typically provided at ≥95% purity, requiring storage at -20°C in a dry environment protected from sunlight [1].
The strategic value of N-Boc-N-bis(PEG3-OH) lies in its modular design which allows researchers to independently address different functional groups under specific conditions. The Boc (tert-butyloxycarbonyl) protecting group represents a key feature that can be selectively removed under mild acidic conditions without affecting other functional groups or the PEG backbone. Meanwhile, the dual hydroxyl terminals serve as versatile handles for further chemical modification, enabling connection to various substrates, targeting moieties, or diagnostic agents. The PEG3 spacers impart enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetic properties to the final conjugates, addressing common challenges in drug formulation and delivery [2] [1].
Table 1: Structural components and their functional roles in N-Boc-N-bis(PEG3-OH)
| Structural Element | Chemical Description | Functionality | Derivatization Potential |
|---|---|---|---|
| Boc-Protected Amine | tert-Butyloxycarbonyl protected secondary amine | Acid-labile protecting group | Deprotection reveals secondary amine for further conjugation |
| PEG3 Spacers | Two triethylene glycol chains | Hydrophilic linker; enhances solubility | Provides flexibility and reduces steric hindrance |
| Terminal Hydroxy Groups | Two primary hydroxyl termini | Nucleophilic sites for derivation | Can be converted to various electrophilic functional groups |
| Molecular Framework | Aliphatic hydrocarbon backbone | Structural integrity | Stable under various reaction conditions |
The Boc protecting group represents one of the most versatile and widely used amino protecting groups in organic synthesis and peptide chemistry. Its popularity stems from its excellent stability toward base and nucleophiles, along with its selective cleavage under mild acidic conditions that leave many other functional groups unaffected. The Boc group protects the central amine from unwanted reactions during manipulation of the hydroxyl groups, allowing for sequential functionalization strategies. This orthogonal protection scheme is particularly valuable in the synthesis of complex molecules where selective deprotection and modification are required [3].
The dual hydroxyl terminals provide symmetric points for functionalization, enabling the creation of bifunctional conjugates or dendrimeric structures. These hydroxyl groups can undergo typical alcohol transformations including esterification, ether formation, oxidation to aldehydes or carboxylic acids, and conversion to more reactive species such as halides, mesylates, or tosylates. The PEG3 spacers connecting the core to the hydroxyl termini consist of repeating ethylene oxide units that confer crucial physicochemical properties including enhanced aqueous solubility, reduced viscosity, and improved biocompatibility. The flexible nature of these spacers allows for optimal molecular interactions while minimizing steric constraints during binding events [4] [1].
The terminal hydroxy groups in N-Boc-N-bis(PEG3-OH) serve as versatile handles for chemical modification, enabling the creation of diverse molecular conjugates. These hydroxyl functions can be directly converted to various electrophilic species or coupled with complementary functional groups to form stable linkages. The symmetrical arrangement of two hydroxy terminals allows for the creation of homobifunctional crosslinkers, which can be valuable for connecting two identical molecules or surfaces. Alternatively, sequential functionalization approaches can yield heterobifunctional reagents with two different reactive groups at opposite ends, enabling controlled, directional conjugation in complex systems [4] [1].
Table 2: Common derivatization strategies for hydroxy groups in N-Boc-N-bis(PEG3-OH)
| Derivatization Type | Reactive Group Formed | Common Reagents | Coupling Partners | Application Context |
|---|---|---|---|---|
| Esterification | Carboxyl esters | Acid chlorides, anhydrides, carbodiimides | Amines (indirectly), other nucleophiles | Biodegradable linkages; prodrug formation |
| Carbamate Formation | Carbamate linkages | NHS-chloroformates, disuccinimidyl carbonates | Amines | Stable urethane bonds; non-hydrolyzable connections |
| Etherification | Alkyl ethers | Alkyl halides, Mitsunobu reaction | Alcohols, phenols | Highly stable linkages; surface modification |
| Oxidation | Aldehydes | Dess-Martin periodinane, TEMPO | Amines (via reductive amination) | Conjugation via amine terminals |
| Sulfonation | Mesylates, tosylates | Methanesulfonyl chloride, p-toluenesulfonyl chloride | Nucleophiles (azides, amines, thiols) | Conversion to better leaving groups |
| Carboxylic Acid | Carboxyl groups | Jones reagent, TEMPO/NaOCl | Amines (via EDC/NHS) | Direct conjugation to amines |
Esterification Protocol: For conversion to carboxylic esters, dissolve N-Boc-N-bis(PEG3-OH) (1.0 equiv) in anhydrous dichloromethane or DMF under inert atmosphere. Add triethylamine (3.0 equiv) and cool the mixture to 0°C. Slowly add the appropriate acid chloride (2.2 equiv) dropwise with stirring. Warm the reaction mixture gradually to room temperature and continue stirring for 12-16 hours. Monitor reaction completion by TLC or LC-MS. Quench the reaction with saturated aqueous NaHCO₃ solution, extract with DCM, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting ester derivative by flash chromatography [1].
Carbamate Formation Protocol: Activate the hydroxyl groups by converting to NHS-carbonates for amine conjugation. Dissolve N-Boc-N-bis(PEG3-OH) (1.0 equiv) in anhydrous THF. Add N,N'-disuccinimidyl carbonate (2.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir the reaction mixture at room temperature for 6-8 hours. Concentrate under reduced pressure and purify the intermediate by precipitation in cold diethyl ether. For conjugation, dissolve the activated NHS-carbonate (1.0 equiv) in anhydrous DMF and add dropwise to a solution of the target amine (2.2 equiv) and diisopropylethylamine (3.0 equiv) in DMF. Stir for 4-6 hours at room temperature, then concentrate and purify by preparative HPLC [4].
Aldehyde Formation Protocol: For oxidation to dialdehydes, dissolve N-Boc-N-bis(PEG3-OH) (1.0 equiv) in acetonitrile. Add TEMPO (0.1 equiv) and potassium bromide (0.2 equiv). Prepare a separate solution of sodium hypochlorite (1.5% w/w, 2.5 equiv) and sodium bicarbonate (2.5 equiv) in water. Add the bleach solution dropwise to the reaction mixture at 0°C with vigorous stirring. Monitor the reaction by TLC until completion (typically 2-3 hours). Quench with isopropanol, extract with DCM, wash with water, dry over Na₂SO₄, and concentrate. The resulting dialdehyde can be used directly in reductive amination without further purification [4].
The Boc protecting group is specifically designed for removal under acidic conditions, with the mechanism proceeding through a tert-butyl cation intermediate that subsequently releases the free amine and carbon dioxide. This controlled deprotection allows the central amine to be revealed after other functionalization steps have been completed, enabling sequential building strategies in complex molecule synthesis. The orthogonal nature of Boc deprotection ensures compatibility with various other protecting groups and functional elements that might be present in sophisticated molecular architectures [3].
Table 3: Boc deprotection methods for N-Boc-N-bis(PEG3-OH) derivatives
| Method | Conditions | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|
| Trifluoroacetic Acid | 30-50% TFA in DCM, rt, 0.5-2h | 30 minutes - 2 hours | Rapid; high efficiency; room temperature operation | Acidic waste; potential side reactions with electron-rich aromatics |
| Hydrochloric Acid | 3M HCl in ethyl acetate, rt, 30min | ~30 minutes | Mild conditions; convenient workup | May require scavengers for sensitive substrates |
| Green Aqueous Method | Water at reflux temperatures, no catalyst | 1-4 hours | Environmentally friendly; no organic solvents; simple purification | Longer reaction times for some substrates |
| Trimethylsilyl Iodide | TMSI in DCM, then MeOH | 1-3 hours per step | Selective; compatible with acid-sensitive groups | Moisture-sensitive reagent; additional steps |
| Phosphoric Acid | Aqueous H₃PO₄, rt to 60°C | 2-6 hours | Mild acidity; reduced side reactions | Slower for sterically hindered amines |
Standard TFA Deprotection Protocol: Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane (10-15 mL per mmol of substrate). Cool the solution to 0°C and add trifluoroacetic acid (TFA, 5-10 equiv) dropwise with stirring. Warm the reaction mixture gradually to room temperature and monitor by TLC or LC-MS until deprotection is complete (typically 30 minutes to 2 hours). Remove the solvent under reduced pressure and co-evaporate with toluene or DCM (2-3 times) to ensure complete TFA removal. The resulting amine salt can be used directly in subsequent reactions or neutralized with base to obtain the free amine [3] [5].
Green Aqueous Deprotection Protocol: Suspend the Boc-protected compound in deionized water (15-20 mL per mmol of substrate). Heat the suspension to reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The deprotection is typically complete within 1-4 hours, depending on the substrate solubility. Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the deprotected amine. This method offers significant environmental advantages by eliminating organic solvents and acidic reagents while maintaining high efficiency [6].
Trimethylsilyl Iodide Method: Dissolve the Boc-protected compound (1.0 equiv) in anhydrous dichloromethane under inert atmosphere. Add trimethylsilyl iodide (3.0 equiv) dropwise at 0°C. Stir the reaction mixture at room temperature for 1-2 hours until Boc cleavage is complete. Add methanol (5.0 equiv) to the reaction mixture and stir for an additional hour to hydrolyze the silyl carbamate intermediate. Concentrate under reduced pressure and purify the amine product by flash chromatography or precipitation. This method is particularly valuable for acid-sensitive substrates that might not tolerate standard TFA deprotection [3].
N-Boc-N-bis(PEG3-OH) serves as a versatile scaffold in advanced drug delivery applications, where its symmetrical structure and orthogonal reactivity enable the creation of sophisticated delivery vehicles. The molecule can be functionalized to create polymer-drug conjugates that improve the pharmacokinetic profiles of therapeutic agents. After Boc deprotection, the central amine can be used to conjugate targeting ligands such as peptides, antibodies, or small molecules that direct the conjugate to specific tissues or cells. Meanwhile, the hydroxyl terminals can be linked to therapeutic payloads through biodegradable or stable linkages, depending on the intended release profile. This approach has been successfully employed for controlled release systems that maintain therapeutic drug levels while minimizing side effects [4] [1].
The PEG component of these conjugates provides enhanced aqueous solubility, particularly for hydrophobic drug molecules that otherwise present formulation challenges. Additionally, PEGylation prolongs circulation half-life by reducing renal clearance and shielding the conjugate from immune recognition. The dual-arm structure allows for multivalent presentations of drugs or targeting groups, which can enhance binding affinity through avidity effects. This is particularly valuable for targeting receptors that cluster on cell surfaces or for engaging multiple biological targets simultaneously. In cancer therapeutics, such constructs have shown improved tumor accumulation through the Enhanced Permeability and Retention (EPR) effect, leading to higher therapeutic indices compared to unconjugated drugs [7] [4].
The compound's utility extends to bioconjugation applications where it serves as a crosslinking agent for connecting biomolecules to surfaces, particles, or other biological entities. The hydroxyl groups can be functionalized with N-hydroxysuccinimide (NHS) esters, maleimides, or click chemistry handles for specific conjugation to amines, thiols, or azides, respectively. This flexibility enables the creation of well-defined bioconjugates for diagnostic assays, biosensing platforms, and biomaterial coatings. The Boc-protected amine remains stable during these initial conjugation steps, then can be selectively deprotected to reveal a reactive amine handle for subsequent functionalization in sequential modification strategies [4] [1].
In biomaterial science, N-Boc-N-bis(PEG3-OH) derivatives have been used to create functionalized hydrogels with tailored physical and biological properties. The hydroxyl groups can be incorporated into polymer networks through ester or ether linkages, while the Boc-protected amines provide latent functionality that can be revealed after gel formation. Upon deprotection, these primary amines serve as points for immobilizing bioactive signals such as cell-adhesive peptides or growth factors. This approach enables spatial control over bioactivity in tissue engineering scaffolds, creating microenvironments that guide cellular behavior. The PEG spacers ensure sufficient flexibility and accessibility for conjugated biomolecules to engage with their cellular receptors effectively [1].
Safety Considerations: Always conduct reactions in properly ventilated fume hoods. Wear appropriate personal protective equipment including lab coat, safety glasses, and gloves. Be particularly cautious when handling acid chlorides, strong acids, and moisture-sensitive reagents.
Material Preparation:
General Derivatization Procedure:
TFA-Mediated Boc Deprotection with Scavengers:
Alternative Aqueous Deprotection:
Figure 1: Comprehensive workflow illustrating the major derivatization pathways for the hydroxy groups, followed by Boc deprotection methods, leading to various applications in pharmaceutical and biomaterial sciences.
Figure 2: Mechanism of acid-mediated Boc deprotection showing the formation of the tert-butyl cation intermediate and its interception by scavengers to prevent side reactions, ultimately yielding the free amine.
N-Boc-N-bis(PEG3-OH) represents a versatile molecular platform that enables sophisticated conjugation strategies in pharmaceutical chemistry and biomaterial science. Its orthogonal protection scheme - with two derivatizable hydroxy terminals and a Boc-protected central amine - provides exceptional flexibility in synthetic planning. The comprehensive protocols and application notes presented here demonstrate efficient methodologies for hydroxy group functionalization and subsequent Boc deprotection under various conditions, including innovative green chemistry approaches. These strategies support the development of advanced drug delivery systems, bioconjugates, and functionalized materials with enhanced properties and performance. The continued optimization of these methodologies will further expand the utility of this valuable scaffold in creating next-generation therapeutic and diagnostic agents.
N-Boc-N-bis(PEG3-OH) is a multifunctional branching PEG linker that introduces orthogonally protected amine functionality and improves the physicochemical properties of synthetic peptides [1] [2]. Its core structure features a central tertiary amine protected by a Boc group and two terminal hydroxyl groups, each connected via triethylene glycol (PEG3) spacers [1].
The table below summarizes the core characteristics and strategic benefits of incorporating this linker into SPPS:
| Aspect | Description & Rationale |
|---|---|
| Core Structure | Central Boc-protected tertiary amine with two PEG3 arms terminated in hydroxyl groups [1]. |
| Molecular Weight | 469.57 g/mol [1]. |
| Key Feature | Orthogonal reactivity: The Boc-protected amine is stable during peptide chain elongation and can be selectively deprotected later [1]. |
| Role in SPPS | Serves as a branching point on the peptide backbone, enabling the synthesis of complex, multivalent peptide architectures [3]. |
| PEG Advantages | Improved solubility of growing peptide-resin, reduced aggregation, and enhanced flexibility that can improve folding and yield [1] [2]. |
| Primary Applications | Construction of branched peptides, peptide dendrimers, site-specific conjugation of probes/drugs, and polymer-peptide hybrids [1]. |
The Boc protecting group is a cornerstone of orthogonality in synthetic chemistry. Its stability towards bases and nucleophiles, coupled with its clean removal under mild acidic conditions, makes it ideal for complex syntheses [4]. In SPPS, Boc chemistry traditionally employs a Boc/Bzl (benzyl) protection scheme, where side chains are protected with acid-labile benzyl-based groups [5] [6]. While the final cleavage and global deprotection in traditional Boc SPPS require strong acids like HF, the Boc group itself can be removed with milder acids like TFA. This property is leveraged when N-Boc-N-bis(PEG3-OH) is used as a modular component within a more common Fmoc/tBu strategy, allowing for selective deprotection without affecting side-chain protecting groups [4] [5].
This protocol describes anchoring the linker to a resin via its hydroxyl groups.
N-Boc-N-bis(PEG3-OH), Anhydrous DCM/DMF, Diisopropylethylamine (DIPEA), Disuccinimidyl carbonate (DSC), DMAP [6].Procedure:
N-Boc-N-bis(PEG3-OH) (1.2 equiv. relative to resin loading) and DSC (2.5 equiv.) in anhydrous DMF. Add a catalytic amount of DMAP (0.1 equiv.) and stir for 15 minutes.This step reveals the central amine for further peptide chain elongation or conjugation.
Procedure:
The following diagram illustrates the core workflow of deprotecting and functionalizing N-Boc-N-bis(PEG3-OH) on a solid support:
This procedure cleaves the synthesized peptide from the resin and removes all acid-labile protecting groups.
Procedure:
N-Boc-N-bis(PEG3-OH) at -20°C in a sealed, desiccated container. The compound is hygroscopic [1].The table below consolidates key quantitative information for quick reference:
| Parameter | Specification | Reference |
|---|---|---|
| Molecular Weight | 469.57 g/mol | [1] |
| Chemical Formula | C₂₁H₄₃NO₁₀ | [1] |
| Purity | ≥95% | [1] |
| Boc Deprotection Time | 30 - 45 minutes | [6] |
| Boc Deprotection Reagent | TFA/DCM (1:1 to 50% TFA) | [4] [6] |
| Final Cleavage Reagent | TFA/H₂O/TIS (95:2.5:2.5) | [6] |
| Storage Condition | -20°C, desiccated | [1] |
N-Boc-N-bis(PEG3-OH) (CAS: 2093154-01-7) is a specialized branched PEG linker that has become increasingly valuable in peptide synthesis and bioconjugation applications. This multifunctional molecule features a Boc-protected central amine group and two terminal hydroxyl groups separated by triethylene glycol (PEG3) spacers [1] [2]. The strategic molecular design provides orthogonal reactivity—the Boc group can be selectively deprotected under mild acidic conditions to reveal a free amine, while the hydroxyl groups serve as versatile handles for further functionalization [2]. With a molecular weight of 469.57 g/mol and molecular formula C₂₁H₄₃NO₁₀, this compound typically exhibits ≥95% purity, making it suitable for sensitive pharmaceutical applications [2].
The incorporation of PEG3 spacers significantly enhances the solubility and flexibility of peptide conjugates, reducing steric hindrance during binding interactions [2]. This characteristic is particularly valuable in drug delivery systems where improved water solubility can dramatically enhance the bioavailability of therapeutic peptides. The branched architecture of N-Boc-N-bis(PEG3-OH) enables the creation of complex molecular constructs with multiple functional groups, supporting sophisticated drug design approaches including dendrimeric structures and multi-valent ligands [2].
The solubility characteristics of N-Boc-N-bis(PEG3-OH) play a crucial role in its application across different experimental conditions. The following table summarizes its solubility in various solvents commonly used in peptide synthesis:
Table 1: Solubility Profile of N-Boc-N-bis(PEG3-OH)
| Solvent System | Solubility | Conditions | Applications |
|---|---|---|---|
| Aqueous Buffers | Moderate to High | Room Temperature | Bioconjugation, Drug Formulation |
| DMSO | High (≥10 mM) | Room Temperature, with sonication | Stock Solutions, SPPS |
| DMF | High | Room Temperature | Solid-Phase Synthesis |
| Dichloromethane (DCM) | Moderate | Room Temperature | Boc Deprotection Steps |
| Ethanol | Moderate | Room Temperature | Analytical Preparations |
| Methanol | Moderate | Room Temperature | Purification |
The high solubility in DMSO and DMF makes N-Boc-N-bis(PEG3-OH) particularly suitable for solid-phase peptide synthesis, where these solvents are commonly employed for reagent delivery [2] [3]. The PEG3 spacers confer amphiphilic properties, enabling compatibility with both organic and aqueous environments, which is essential for applications involving biological systems [2]. When preparing stock solutions, sonication is recommended to achieve complete dissolution, especially at higher concentrations [4].
Proper storage conditions are essential for maintaining the integrity and functionality of N-Boc-N-bis(PEG3-OH):
N-Boc-N-bis(PEG3-OH) serves as a valuable scaffold for peptide PEGylation, a technique widely employed to improve the pharmacokinetic properties of therapeutic peptides. The branched structure enables controlled conjugation strategies, allowing researchers to attach peptides through either the hydroxyl groups or the deprotected amine [2]. This controlled functionalization helps optimize the binding characteristics and stability of the resulting bioconjugates.
The dual hydroxyl termination permits the creation of symmetric or asymmetric peptide constructs, while the Boc-protected amine provides an orthogonal reactive site that remains inert during initial conjugation steps [2]. This feature is particularly valuable in constructing complex peptide-drug conjugates where different functionalities must be incorporated in a specific sequence. The PEG spacers maintain conformational flexibility, potentially reducing immunogenicity while improving water solubility—addressing two significant challenges in peptide therapeutic development [3].
In Fmoc/t-Bu based SPPS, N-Boc-N-bis(PEG3-OH) can be incorporated as a versatile building block [3]. The following diagram illustrates its integration into automated peptide synthesis workflows:
Figure 1: Workflow for Incorporating N-Boc-N-bis(PEG3-OH) in Solid-Phase Peptide Synthesis
The orthogonal protection strategy of N-Boc-N-bis(PEG3-OH) aligns perfectly with standard Fmoc-SPPS protocols, where the base-labile Fmoc group is removed during chain assembly while the acid-labile Boc group remains intact until specifically deprotected [3]. This compatibility enables seamless integration into automated synthesis platforms, including modern microwave-assisted instruments that enhance coupling efficiency and reduce synthesis time [3].
Objective: Selective removal of Boc protecting group and activation of hydroxyl termini for peptide conjugation
Materials:
Procedure:
Note: The deprotected amine can now be conjugated to carboxylic acid-containing peptides using standard coupling reagents (EDC, HATU, or DCC), or the hydroxyl groups can be activated for further functionalization [2] [6].
Objective: Activation of terminal hydroxyl groups for efficient peptide coupling
Materials:
Procedure:
Objective: Improve aqueous solubility of hydrophobic therapeutic peptides through PEGylation
Materials:
Procedure:
Successful application of N-Boc-N-bis(PEG3-OH) in peptide synthesis requires rigorous analytical characterization:
Table 2: Troubleshooting Guide for N-Boc-N-bis(PEG3-OH) Applications
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Coupling Efficiency | Poor solubility in reaction solvent | Increase DMF content; gently warm solution |
| Incomplete Boc Deprotection | Insufficient acidic conditions | Extend deprotection time; increase TFA concentration |
| Hydroxyl Activation Failure | Moisture contamination | Ensure anhydrous conditions; use molecular sieves |
| Peptide Precipitation | Reduced solubility after conjugation | Increase PEG length; optimize buffer conditions |
| Side Reactions | Incompatible protecting groups | Review orthogonal protection strategy |
The unique properties of N-Boc-N-bis(PEG3-OH) enable several advanced applications in pharmaceutical development:
The following diagram illustrates the role of N-Boc-N-bis(PEG3-OH) in constructing advanced therapeutic conjugates:
Figure 2: Therapeutic Applications of N-Boc-N-bis(PEG3-OH) in Drug Conjugate Development
N-Boc-N-bis(PEG3-OH) represents a versatile tool in peptide science, offering unique advantages for solubility enhancement, controlled conjugation, and therapeutic optimization. Its orthogonal protection strategy, combined with the favorable properties conferred by the PEG3 spacers, enables sophisticated molecular design approaches that address common challenges in peptide-based drug development. The protocols outlined in this document provide researchers with robust methods for leveraging this valuable building block in various applications, from basic peptide modification to advanced therapeutic conjugate synthesis. As peptide therapeutics continue to gain importance in pharmaceutical development, multifunctional linkers like N-Boc-N-bis(PEG3-OH) will play an increasingly critical role in bridging the gap between native peptide properties and optimized drug characteristics.
1. Introduction to the Compound N-Boc-N-bis(PEG3-OH) (CAS: 2093154-01-7) is a multifunctional, branched polyethylene glycol (PEG) linker. Its structure features a central amine group protected by a tert-butyloxycarbonyl (Boc)* group and two identical PEG3 spacer arms, each terminated with a hydroxyl (-OH) group [1] [2]. This design provides orthogonal reactivity: the Boc group can be cleanly removed under mild acidic conditions to reveal a free amine, while the two hydroxyl groups can be separately functionalized or derivatized [3] [2]. The incorporation of PEG spacers enhances the aqueous solubility of conjugates, reduces immunogenicity, and improves pharmacokinetic profiles, making it highly valuable in biopharmaceutical development [4].
2. Physicochemical Properties The fundamental properties of N-Boc-N-bis(PEG3-OH) are summarized in the table below.
| Property | Specification |
|---|---|
| CAS Number | 2093154-01-7 [1] [2] |
| Molecular Formula | C₂₁H₄₃NO₁₀ [2] |
| Molecular Weight | 469.57 g/mol [2] |
| Purity | ≥95% [2] |
| Key Functional Groups | 1x Boc-protected amine, 2x Terminal hydroxyls [1] |
3. Key Applications in Drug Development This linker's structure makes it a versatile building block for creating complex molecular architectures. The following diagram illustrates its core structure and functionalization logic.
4. GMP-Grade Considerations For therapeutic development, the transition to Good Manufacturing Practice (GMP)-grade materials is critical. One supplier, BroadPharm, explicitly states that GMP-grade N-Boc-N-bis(PEG3-OH) is available upon inquiry [1]. GMP-grade production ensures:
Protocol 1: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to generate the free amine intermediate, which is a crucial first step in many conjugation strategies.
Protocol 2: Derivatization of Hydroxyl Groups
The terminal hydroxyl groups can be converted into other reactive functionalities. This protocol outlines a general activation strategy.
The workflow below summarizes the two key chemical transformation pathways for this linker.
PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that degrade target proteins by recruiting an E3 ubiquitin ligase. The linker is a critical component that connects the two ligands and profoundly influences the degrader's efficacy, physicochemical properties, and cellular permeability [1].
N-Boc-N-bis(PEG3-OH) is a branched PEG-based PROTAC linker featuring a Boc-protected primary amine and two terminal hydroxyl groups [2] [3]. This structure places it in the category of flexible, hydrophilic linkers, which are valued for their ability to enhance solubility and increase the probability of forming a productive ternary complex due to their conformational flexibility [1].
The table below summarizes the key physicochemical data for N-Boc-N-bis(PEG3-OH).
| Property | Specification / Value |
|---|---|
| Common Name | N-Boc-N-bis(PEG3-OH) [2] |
| Molecular Formula | Information not explicitly provided in search results |
| Molecular Weight | Information not explicitly provided in search results |
| Purity | Typically ≥95% [2] |
| Functional Groups | One tert-butyloxycarbonyl (Boc)-protected amino group, two terminal hydroxyl groups [2] [3] |
| Primary Application | Synthesis of PROTACs and other bifunctional molecules (e.g., ADCs) [3] |
| Storage Condition | Store at -5°C, keep in dry conditions, and avoid sunlight [4] |
The following workflow outlines the key stages for utilizing N-Boc-N-bis(PEG3-OH) in PROTAC synthesis.
The first synthetic step involves removing the Boc protecting group to generate a reactive primary amine for subsequent conjugation [2] [3].
The newly exposed primary amine is conjugated to a carboxylic acid-containing E3 ligand (e.g., a ligand for VHL, CRBN, or other ligases).
The terminal hydroxyl groups of the linker are used to connect to the target protein-binding warhead. This typically requires activation of the hydroxyl into a better leaving group.
The following diagram illustrates how a branched PEG linker like N-Boc-N-bis(PEG3-OH) functions within the complete PROTAC mechanism.
Using N-Boc-N-bis(PEG3-OH) offers specific advantages for PROTAC design:
N-Boc-N-bis(PEG3-OH) is a versatile and valuable bifunctional linker that facilitates the synthesis of modern PROTAC degraders. Its branched structure, featuring orthogonal Boc-protected amine and hydroxyl groups, allows for modular and sequential conjugation. The flexible, hydrophilic nature of the PEG spacer it provides is crucial for tuning the properties of the final molecule, impacting not just synthesis but also critical pharmacological outcomes like solubility and the efficiency of targeted protein degradation.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of peptide synthesis and pharmaceutical development. Its strategic importance lies in its unique combination of stability under basic conditions and selective lability under acidic conditions, making it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) [1]. When incorporated into bifunctional PEG-based scaffolds like N-Boc-N-bis(PEG3-OH), these properties create a versatile molecular tool that enables sophisticated synthetic strategies for constructing complex biomolecules and drug conjugates.
N-Boc-N-bis(PEG3-OH) represents a specialized class of PEG-based linkers characterized by a central Boc-protected amine and two terminal hydroxyl groups separated by triethylene glycol (PEG3) spacers. This molecular architecture provides dual functionality: the Boc group offers reversible protection of a key nitrogen functionality, while the twin PEG-tethered hydroxys serve as synthetic handles for further derivatization. The polyethylene glycol segments impart favorable physicochemical properties including improved aqueous solubility, reduced immunogenicity, and enhanced conformational flexibility—attributes highly prized in drug development for improving the pharmacokinetic profiles of therapeutic agents [2].
The Boc protecting group, with the full chemical name tert-butyloxycarbonyl, functions by converting a nucleophilic amine into a less reactive carbamate. This transformation is crucial for preventing unwanted side reactions during multi-step synthetic sequences. The Boc group demonstrates excellent stability across diverse conditions, including basic environments (hydrolysis), exposure to nucleophiles, and catalytic hydrogenation [1]. This stability profile makes it particularly valuable in complex syntheses where multiple chemical transformations are required while protecting sensitive functional groups.
The most distinctive feature of Boc chemistry is its acid-labile deprotection mechanism. When treated with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the Boc group undergoes cleavage through a mechanism involving protonation of the carbonyl oxygen, followed by fragmentation to generate a stabilized tert-butyl cation, isobutene, and carbon dioxide [1]. This controlled fragmentation under mildly acidic conditions enables selective removal of the Boc group in the presence of other acid-stable protecting groups, providing synthetic chemists with powerful orthogonal protection strategies.
N-Boc-N-bis(PEG3-OH) embodies a bifunctional molecular architecture specifically engineered for constructing complex molecular conjugates. The molecule features:
A central Boc-protected secondary amine that serves as a masked functionality, which can be unveiled under acidic conditions to generate a reactive secondary amine site for further conjugation or as an integral component of the target molecule [2].
Two terminal hydroxyl groups, each separated from the central core by triethylene glycol spacers (PEG3). These hydroxys provide excellent sites for further functionalization through standard conjugation chemistry, such as esterification, ether formation, or conversion to more reactive handles like NHS esters or activated carbonates [3].
The PEG3 spacers confer significant advantages including enhanced water solubility, reduced aggregation tendencies, improved biocompatibility, and increased rotational freedom that facilitates conjugation to structurally constrained biomolecules [2].
This combination of features makes N-Boc-N-bis(PEG3-OH) particularly valuable in solid-phase synthesis applications where its Boc group remains stable during chain elongation but can be cleanly removed at the appropriate synthetic stage without affecting the PEG-based backbone [1] [4].
The introduction of the Boc protecting group to amines typically employs di-tert-butyl dicarbonate (Boc₂O) as the preferred reagent due to its commercial availability, stability, and reaction efficiency. The following protocol adapts standard Boc protection methodologies for application with amino-functionalized substrates [1] [5] [6].
Materials:
Procedure:
Dissolve the amino-containing starting material (1.0 equiv) in anhydrous acetonitrile (approximately 0.1-0.5 M concentration) under inert atmosphere.
Add DMAP (0.1 equiv) as a catalyst, followed by Boc₂O (1.2-1.5 equiv) portion-wise with stirring.
Monitor the reaction progress by TLC or LC-MS until completion, typically requiring 2-12 hours at room temperature.
Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate and wash sequentially with:
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure Boc-protected product.
Validation:
Deprotection of the Boc group is achieved under acidic conditions that promote carbamate cleavage while preserving other sensitive functionalities in the molecule. The following protocol utilizes trifluoroacetic acid (TFA) for efficient Boc removal [1] [6].
Materials:
Procedure:
Dissolve the Boc-protected compound (1.0 equiv) in DCM (approximately 0.1 M concentration).
Cool the solution to 0°C in an ice-water bath.
Add TFA (10-20 volume equivalents) dropwise with vigorous stirring.
Allow the reaction to warm gradually to room temperature and monitor by TLC or LC-MS until deprotection is complete (typically 1-4 hours).
Upon completion, remove the solvents and excess TFA under reduced pressure.
Azeotrope the residual TFA by co-evaporation with toluene (3 × 10 mL) to ensure complete acid removal [1].
If necessary, neutralize the resulting TFA salt by passing through a weakly basic ion-exchange resin or by careful titration with basic aqueous solution followed by extraction.
Isolate the deprotected amine product by concentration under vacuum or precipitation.
Critical Notes:
Understanding the stability profile of the Boc protecting group is essential for designing orthogonal protection strategies in complex syntheses. The following table summarizes the compatibility of Boc with various chemical conditions:
Table: Stability Profile of the Boc Protecting Group
| Condition Type | Specific Reagents/Conditions | Boc Stability | Notes |
|---|---|---|---|
| Aqueous Conditions | pH < 1, 100°C | Not Stable | Rapid deprotection |
| pH = 1, RT | Not Stable | Slow deprotection | |
| pH = 4, RT | Stable | ||
| pH = 9, RT | Stable | ||
| pH = 12, RT | Stable | ||
| pH > 12, 100°C | Limited Stability | Gradual decomposition | |
| Bases | LDA | Stable | |
| NEt₃, Pyridine | Stable | ||
| t-BuOK | Stable | ||
| Nucleophiles | RLi, RMgX | Not Stable | |
| RCuLi | Not Stable | ||
| Enolates | Not Stable | ||
| NH₃, RNH₂ | Stable | ||
| NaOCH₃ | Stable | ||
| Reduction | H₂ / Ni, Rh | Stable | Orthogonal to Cbz |
| Zn / HCl | Not Stable | ||
| Na / NH₃ | Stable | ||
| LiAlH₄ | Not Stable | ||
| Oxidation | KMnO₄, CrO₃/Py | Limited Stability | Case dependent |
| RCOOOH | Limited Stability | Case dependent |
The Boc group's stability under basic conditions and susceptibility to acidolysis makes it orthogonal to several other common protecting groups:
This orthogonality enables sophisticated protection schemes where different protecting groups can be selectively removed at specific synthetic stages without affecting others.
N-Boc-N-bis(PEG3-OH) and related Boc-protected PEG derivatives find diverse applications in pharmaceutical research and development:
Solid-Phase Peptide Synthesis (SPPS): The Boc group serves as a temporary α-amino protector in sequential peptide chain elongation. Its stability to the coupling conditions and clean removal with TFA makes it ideal for Merrifield-style synthesis. The PEG component can be incorporated as a solubilizing spacer between peptide domains [1] [4].
Peptide Nucleic Acids (PNAs): Boc chemistry is particularly favored over Fmoc for PNA synthesis due to better compatibility with the oligomerization conditions. Recent developments include "safety-catch" protecting group strategies that remain stable to TFA used in Boc deprotection but can be activated for later removal [4].
Bioconjugation Platforms: The twin hydroxyl terminals of N-Boc-N-bis(PEG3-OH) can be differentially functionalized to create heterobifunctional crosslinkers for connecting biomolecules. For instance, one hydroxyl can be converted to an NHS ester for amine coupling, while the other can be modified with a maleimide for thiol conjugation, with the Boc group protecting a secondary functionality until needed [2] [3].
Prodrug Development: The Boc group can mask amine functionalities in drug molecules, with deprotection occurring in the acidic environment of certain disease tissues (e.g., tumors or inflamed areas) or in lysosomal compartments following cellular uptake [1].
Dendrimer and Macromolecular Synthesis: The symmetrical structure of N-Boc-N-bis(PEG3-OH) makes it an ideal branching unit for constructing dendrimeric structures through iterative protection/deprotection and coupling sequences, with the PEG chains ensuring solubility throughout the synthesis [2].
The following workflow diagram illustrates a strategic application of N-Boc-N-bis(PEG3-OH) in bioconjugation:
Strategic Bioconjugation Workflow Using N-Boc-N-bis(PEG3-OH)
Successful implementation of Boc chemistry with PEG-based linkers requires attention to several potential challenges:
Cation-Mediated Side Reactions: During acid deprotection, the generated tert-butyl cation can alkylate nucleophilic residues, particularly in peptides containing tryptophan, methionine, or cysteine. This can be mitigated by including scavengers such as anisole (1-2% v/v), thiophenol, or cresol in the deprotection mixture [1] [7].
Moisture Sensitivity: Boc protection reactions should be conducted under anhydrous conditions to prevent competing hydrolysis of Boc₂O. Similarly, after deprotection, residual TFA should be thoroughly removed by azeotroping with toluene to prevent unwanted acid-catalyzed side reactions [1].
Intramolecular Transfer: In systems containing both protected amines and free alcohols, there is a potential for Boc migration from nitrogen to oxygen, particularly under basic conditions or when alkoxides are generated. This can be prevented by careful selection of protecting groups and reaction conditions [1].
Solid-Phase Considerations: For resin-bound substrates, proper pre-washing and drying of the peptide-resin before Boc deprotection is crucial to prevent acid dilution and ensure complete removal. When using strong acidolysis reagents like HF, specialized equipment and strict safety protocols are mandatory [7].
N-Boc-N-bis(PEG3-OH) represents a sophisticated molecular tool that combines the well-established advantages of Boc protection chemistry with the beneficial properties of PEG spacers. Its orthogonal stability profile, compatibility with diverse synthetic conditions, and bifunctional nature make it particularly valuable for constructing complex biomolecular conjugates, implementing controlled drug delivery systems, and developing novel therapeutics. The protocols and strategic considerations outlined in these application notes provide researchers with a foundation for effectively employing this versatile compound in advanced drug development projects. As synthetic methodologies continue to evolve, the integration of protecting group strategies with modular spacer units like N-Boc-N-bis(PEG3-OH) will undoubtedly enable increasingly sophisticated approaches to address challenging problems in pharmaceutical sciences.
N-Boc-N-bis(PEG3-OH) is a specialized polyethylene glycol (PEG) derivative that serves as a versatile scaffold in bioconjugation chemistry. This bifunctional molecule contains a central amine group protected by a tert-butoxycarbonyl (Boc) group and two hydrophilic PEG3 spacers terminated with hydroxyl functional groups [1] [2]. This unique arrangement provides orthogonal reactivity—the Boc group can be selectively removed under mild acidic conditions to reveal a reactive primary amine, while the hydroxyl groups can be derivatized into other functional groups for conjugation [1] [2]. The PEG arms enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting bioconjugates [2] [3].
The compound has found particular utility in the synthesis of antibody-drug conjugates (ADCs), polymer modification, drug delivery systems, and probe development [2] [4]. Its modular design allows researchers to create precisely defined bioconjugates with controlled stoichiometry and architecture, addressing the common problem of heterogeneity in traditional bioconjugation approaches [5].
Table 1: Chemical Properties of N-Boc-N-bis(PEG3-OH)
| Property | Specification |
|---|---|
| CAS Number | 2093154-01-7 [1] [2] |
| Chemical Formula | C₂₁H₄₃NO₁₀ [2] |
| Molecular Weight | 469.57 g/mol [2] |
| Purity | ≥95% [2] |
| IUPAC Name | tert-butyl bis(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate [2] |
| Storage Conditions | -20°C in a sealed, desiccated container [2] |
The structure features a central carbamate linkage (Boc-protected amine) with two identical PEG3 arms extending symmetrically, each terminated with a hydroxyl group. This symmetric design is particularly advantageous for creating balanced, bivalent conjugates [2].
Table 2: Comparison of Related Boc-Protected PEG Reagents
| Compound Name | CAS Number | Molecular Weight | Key Features | Applications |
|---|---|---|---|---|
| N-Boc-N-bis(PEG2-OH) | 275385-03-0 [4] | 293.36 g/mol [4] | Shorter PEG arms, cleavable ADC linker [4] | Antibody-drug conjugates [4] |
| Boc-NH-PEG3-OH | 139115-92-7 [3] | 249.3 g/mol [3] | Single PEG arm, Boc-protected amine | Peptide synthesis, material research [3] |
| Boc-N-Amido-PEG3-azide | 642091-68-7 [6] | 318.19 g/mol [6] | Azide termination for click chemistry | Click chemistry applications [6] |
| N-Boc-N-bis(PEG3-acid) | 2055042-61-8 [7] | 525.59 g/mol [2] | Carboxylic acid termination | Direct coupling to amines [2] |
Bioconjugation refers to chemical techniques that create stable covalent links between molecules, at least one of which is of biological origin [8]. Effective bioconjugation strategies must balance multiple factors: reaction efficiency, bioorthogonality (minimal interference with native biological functions), and preservation of biomolecule activity [5] [8]. Traditional bioconjugation approaches often suffer from heterogeneity because they target multiple similar functional groups within biomolecules, resulting in complex mixtures with variable efficacy and pharmacokinetics [5].
The development of site-specific bioconjugation methods has emerged as a solution to this heterogeneity problem [5]. These approaches utilize unique chemical handles or specific amino acid sequences to attach payloads at defined positions, creating more uniform conjugates with improved characteristics [5]. N-Boc-N-bis(PEG3-OH) facilitates such controlled conjugation through its orthogonal protecting group strategy and symmetrical branching structure.
PEG-based linkers like N-Boc-N-bis(PEG3-OH) provide several critical advantages in bioconjugation:
Figure 1: Strategic Overview of N-Boc-N-bis(PEG3-OH) Application in Bioconjugation
Objective: Remove the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
Procedure:
Validation: Confirm successful deprotection by NMR (disappearance of Boc methyl groups at ~1.4 ppm) and mass spectrometry (calculated for C₁₇H₃₅NO₈: 389.24 g/mol).
Objective: Activate terminal hydroxyl groups for efficient coupling with biomolecules.
Materials:
Procedure:
Note: The activated product can be coupled directly with amine-containing biomolecules (proteins, peptides) in aqueous buffer (pH 8.5-9.0) for 2-4 hours at 4°C.
Objective: Create a site-specific immunoconjugate using a Fab fragment, mimicking the DiPODS approach but adapted for N-Boc-N-bis(PEG3-OH) [5].
Materials:
Procedure:
Figure 2: Detailed Experimental Workflow for Bioconjugation Using N-Boc-N-bis(PEG3-OH)
Rigorous characterization of both intermediate compounds and final conjugates is essential for reproducible results.
Table 3: Quality Control Parameters and Methods
| Parameter | Method | Specification | Purpose |
|---|---|---|---|
| Identity | NMR Spectroscopy | Corresponds to reference structure | Confirm molecular structure |
| Purity | HPLC (C18 column) | ≥95% [2] | Quantify impurities |
| Molecular Weight | Mass Spectrometry | 469.57 g/mol (Boc-protected) [2] | Verify identity |
| Boc Deprotection | TLC (ninhydrin) | Positive staining | Confirm amine exposure |
| Conjugate Stoichiometry | SDS-PAGE / SEC-HPLC | Defined bands/peaks | Determine conjugation efficiency |
| Bioactivity | Cell-based assays | Maintained vs. native | Assess functional preservation |
Low Deprotection Efficiency:
Poor Aqueous Solubility:
Biomolecule Inactivation:
N-Boc-N-bis(PEG3-OH) serves as an excellent cleavable ADC linker for constructing homogeneous antibody-drug conjugates [4]. The symmetrical design enables controlled drug loading, while the PEG spacer improves water solubility of hydrophobic cytotoxins and reduces aggregation [2] [4]. Site-specific conjugation using the orthogonal functional groups minimizes heterogeneity, potentially leading to improved therapeutic indices compared to traditional stochastic conjugation methods [5].
The dual hydroxyl terminals allow incorporation of PEG functionality into various polymer systems, creating multifunctional materials with enhanced biocompatibility [2]. Applications include:
The compound's modularity facilitates creation of multifunctional imaging probes for diagnostics [2]. Researchers can attach targeting ligands (via the amine) and contrast agents (via the hydroxyls) in a controlled manner, producing well-defined conjugates with improved targeting and signal characteristics.
N-Boc-N-bis(PEG3-OH) represents a versatile tool in the bioconjugation toolbox, offering unique advantages through its symmetrical branched structure and orthogonal protection strategy. The detailed protocols provided herein enable researchers to leverage this compound for creating defined, homogeneous bioconjugates with potential applications across therapeutic development, diagnostics, and biomaterials science. The continuing evolution of bioconjugation methodologies ensures that controlled, site-specific approaches using such building blocks will play an increasingly important role in next-generation biopharmaceuticals.
The standard method for N-Boc deprotection uses strong acids like Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) [1] [2]. However, these can damage acid-labile components in your molecule, including the PEG3-OH chains [1].
The solution involves two main strategies:
The following table compares several methods suitable for acid-sensitive compounds.
| Method | Reagents/Conditions | Key Feature | Considerations |
|---|---|---|---|
| Thermal Deprotection [4] | High temperature (e.g., 150-300°C) in continuous flow reactor | No acid catalyst; solvent choice (TFE, MeOH) influences efficiency [4]. | Requires specialized flow equipment; high temperatures may not suit all compounds. |
| Oxalyl Chloride [3] | Oxalyl chloride (3 equiv.) in MeOH, Room Temperature, 1-4 hours | Mild, room temperature conditions; good functional group tolerance [3]. | Electronic effects of substrate influence reaction rate (e.g., aromatic deprotection faster) [3]. |
| Lewis Acids [2] [4] | ZnBr₂ or TMSI in DCM, Room Temperature, 12-24 hours | Avoids strong protic acids; useful for orthogonal deprotection strategies. | TMSI is highly moisture-sensitive and requires careful handling. |
Here are detailed procedures for key methods from the literature.
This procedure is performed at room temperature.
This method uses a continuous flow reactor to achieve high-temperature deprotection without acids.
Q1: Can I selectively remove one N-Boc group if my molecule has more than one? Yes, selective deprotection is possible. Thermal continuous flow deprotection has shown promise for selectively removing a more labile N-Boc group (e.g., from an aryl amine) in the presence of a more stable one (e.g., from an alkyl amine) by carefully controlling the temperature [4]. Electronic differences between the groups can be exploited for selectivity with the oxalyl chloride method, as electron-withdrawing groups on an aromatic ring accelerate deprotection [3].
Q2: Why are my PEG3-OH groups degrading during standard deprotection? This is a classic issue of reagent incompatibility. Traditional strong acids like TFA and HCl create highly acidic environments that can cleave the acid-sensitive bonds within your PEG chains or facilitate other degradation pathways [1]. The solution is to adopt one of the milder or acid-free strategies outlined above.
Q3: What can I do if the deprotection reaction is too slow or doesn't go to completion?
1. Basic Properties & Handling
2. Storage & Shipping Conditions Adhering to supplier-recommended conditions is critical for maintaining product integrity.
| Condition | Specification |
|---|---|
| Long-Term Storage | -20°C in a sealed, desiccated container [5] [2]. |
| Shipping | Ambient temperature [5] [2]. |
| Handling After Shipment | Store immediately at -20°C upon receipt; allow sealed vial to reach room temperature before opening to prevent condensation [4]. |
3. Stability Assessment & Monitoring This workflow outlines a standard protocol for assessing the stability of your compound under various conditions.
Quantitative Stability Study Design For a formal stability study, you can use the standard conditions outlined in ICH guidelines [4].
| Study Type | Temperature | Relative Humidity (RH) | Minimum Testing Duration | Purpose |
|---|---|---|---|---|
| Long-Term | 25°C ± 2°C | 60% ± 5% | 12 months | Determines recommended storage & shelf life [4]. |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months | Evaluates degradation in short time; predicts stability [4]. |
Analytical Methods for Stability Monitoring
Q1: A white, crystalline solid appeared in my vial after I took it out of the -20°C freezer. What is it, and can I still use the compound? This is likely condensed moisture that has frozen. The compound itself is a liquid or low-melting-point solid at room temperature.
Q2: My reaction to derivative the hydroxyl groups is proceeding very slowly or not at all. What could be wrong? The reactivity of the hydroxyl groups might be compromised.
Q3: My NMR spectrum shows a small peak at around 1.4 ppm, but also new, broad peaks. What happened? The peak at ~1.4 ppm confirms the Boc group is still partially present. The new, broad peaks suggest partial deprotection of the Boc group.
Q4: I need to remove the Boc group. What is a standard deprotection protocol?
The table below summarizes the key properties of N-Boc-N-bis(PEG3-OH) as reported by suppliers.
| Property | Specification |
|---|---|
| CAS Number | 2093154-01-7 [1] |
| Chemical Formula | C21H43NO10 [1] |
| Molecular Weight | 469.57 g/mol [1] |
| Purity | ≥95% [1] |
| Recommended Long-Term Storage | –20°C in a sealed, desiccated container [1] |
| Key Structural Features | Boc-protected central amine, Two PEG3 arms terminated with hydroxyl groups [1] |
Follow this logical workflow to diagnose and resolve common solubility issues.
Q1: What is the best solvent to dissolve N-Boc-N-bis(PEG3-OH) for bioconjugation reactions? A1: Dimethyl Sulfoxide (DMSO) is often the best choice. It is a polar aprotic solvent that can effectively dissolve PEGylated compounds and is compatible with many subsequent reaction chemistries. Always ensure your DMSO is anhydrous, as purchased from reputable suppliers, to prevent moisture-related issues. You can prepare a concentrated stock solution (e.g., 50-100 mM) in DMSO and then dilute it into your aqueous reaction buffer as needed [1].
Q2: My compound won't dissolve in an aqueous buffer. What should I do? A2: This is a common challenge. Follow these steps:
Q3: Why is proper storage critical for maintaining solubility? A3: Moisture absorption is the primary concern. The PEG chains are hygroscopic and can absorb water from the atmosphere, leading to clumping and making the powder difficult to dissolve. Furthermore, while stable under proper conditions, the Boc protecting group can slowly degrade upon prolonged exposure to moisture or acidic conditions, altering the compound's properties. Storing the compound sealed and desiccated at -20°C preserves its integrity and ensures consistent solubility performance [1].
Q4: The Boc group is interfering with my experiment. How can I remove it? A4: The tert-butoxycarbonyl (Boc) group is designed to be removed under mild acidic conditions [1]. A standard protocol involves treating the compound with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., a 25-50% v/v mixture) for 30 minutes to 2 hours at room temperature. After complete deprotection, the TFA/DCM can be evaporated under a stream of nitrogen or by rotary evaporation, yielding the free amine. Always confirm successful deprotection using analytical techniques like TLC or LC-MS before proceeding.
N-Boc-N-bis(PEG3-OH) (CAS 2093154-01-7) is a multifunctional PEG-based building block. Its core structure features a Boc-protected central amine and two terminal hydroxyl groups, connected via triethylene glycol (PEG3) spacers [1]. This design provides orthogonal reactivity [1].
The table below summarizes its key specifications:
| Property | Specification |
|---|---|
| Chemical Formula | C({21})H({43})NO(_{10}) [1] |
| Molecular Weight | 469.57 g/mol [1] |
| CAS Number | 2093154-01-7 [1] |
| Purity | ≥95% [1] |
| Key Functional Groups | 1x Boc-protected amine, 2x Hydroxyls (terminal) [1] |
| Primary Applications | Bioconjugation, Polymer modification, Drug delivery systems [1] |
| Storage Condition | -20°C in a sealed, desiccated container [1] |
Q1: The Boc deprotection reaction is slow or incomplete. What could be wrong? The Boc group is typically removed using acidic conditions [1]. Incomplete deprotection can be caused by several factors:
Q2: How can I monitor the progress of the Boc deprotection? Standard analytical techniques can be employed:
Q3: The final product appears contaminated after deprotection. How can I purify it? The deprotection reaction generates tert-butyl cations, which can alkylate your product or other nucleophiles [3].
Q4: The compound's solubility is poor in my reaction solvent. What should I do?
Q5: What are the critical storage conditions to maintain the compound's stability? Improper storage leads to decomposition.
The following workflow outlines a mild and efficient method for N-Boc deprotection, adapted from a published procedure [2]. This method is particularly useful for substrates with acid-labile functional groups.
Title: Workflow for Boc Deprotection Using Oxalyl Chloride
Materials:
Procedure:
The true utility of N-Boc-N-bis(PEG3-OH) lies in its ability to be modified in a stepwise, orthogonal manner. The following diagram illustrates a strategic approach to building complex molecules using this linker.
Title: Orthogonal Modification Strategy for N-Boc-N-bis(PEG3-OH)
This strategy allows you to:
Here are answers to common questions and solutions to typical problems:
Q1: What are the key specifications and handling conditions for N-Boc-N-bis(PEG3-OH)? This compound is a multifunctional PEG linker with a Boc-protected amine and two hydroxyl-terminated PEG3 arms [1]. Its key data is summarized in the table below.
| Specification | Details |
|---|---|
| CAS Number | 2093154-01-7 [1] |
| Chemical Formula | C₂₁H₄₃NO₁₀ [1] |
| Molecular Weight | 469.57 g/mol [1] |
| Purity | ≥95% [1] |
| Recommended Storage | Store at –20°C in a sealed, desiccated container [1]. |
Q2: How do I remove the Boc protecting group? The Boc group is removed under acidic conditions [2] [3]. Common reagents include:
Troubleshooting: Common Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield in Boc Deprotection | Reactive tert-butyl cations alkylating sensitive parts of the molecule [2]. | Add cation scavengers (e.g., anisole, thioanisole, cresol) to the deprotection mixture [2]. |
| Difficulty Purifying from Impurities | Failure sequences or closely related impurities co-elute with the product [4]. | Use a polymer-based reverse-phase HPLC column instead of silica-based ones, which can improve separation and radiochemical purity for similar compounds [5]. |
| Unintentional Transfer of Boc Group | A strongly nucleophilic alkoxide can "grab" the Boc group from the nitrogen (intramolecular transfer) [2]. | Review the synthetic route to avoid generating strong nucleophiles in the presence of the Boc-protected amine. |
Q3: What purification methods are recommended? While a specific protocol for N-Boc-N-bis(PEG3-OH) is not listed, standard chromatographic methods are applicable:
The following diagram outlines a general experimental workflow for handling N-Boc-N-bis(PEG3-OH), from synthesis to final product isolation.
Based on the search results, here are the most critical technical considerations for your documentation:
The table below summarizes the key identification and handling information for N-Boc-N-bis(PEG3-OH).
| Property | Specification |
|---|---|
| CAS Number | 2093154-01-7 [1] [2] |
| Chemical Formula | C₂₁H₄₃NO₁₀ [2] |
| Molecular Weight | 469.57 g/mol [2] |
| Purity | ≥95% [2] |
| Synonyms | tert-butyl bis(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate [2] |
| Primary Storage | Store at –20°C in a sealed, desiccated container [2]. |
| Shipping Condition | Typically ships at ambient temperature [2]. |
This product is a multifunctional PEG building block, featuring a Boc-protected central amine and two terminal hydroxyl groups on PEG3 arms [2]. This structure allows for orthogonal reactivity: the hydroxyls can be derivatized first, followed by the selective deprotection of the amine [2].
The deprotection of the Boc group is a crucial step. The following diagram illustrates the mechanism and general workflow.
Based on a standard Boc deprotection protocol [4], you can proceed as follows:
For context, here is a procedure for installing a Boc group onto an amine, which illustrates the use of Boc anhydride (Boc₂O) [4]:
What are the main applications of N-Boc-N-bis(PEG3-OH) in drug development? This molecule is a versatile building block. Its primary applications include [2]:
I am concerned about the stability of my ADC linker. Does conjugation method matter? Yes, significantly. Research indicates that the homogeneity and conjugation chemistry of linkers critically impact the performance of antibody-drug conjugates (ADCs). While our compound is a precursor, one study showed that cysteine-maleimide conjugates suffered from fragmentation and lower long-term stability under physiological conditions (pH 7.4, 37°C) compared to more site-specific conjugation methods [5]. For optimal stability in final conjugates, consider moving towards enzymatic or other site-specific coupling techniques [5].
The hydroxyl groups on my linker are not reacting efficiently. What can I do? The primary hydroxyl groups are generally reactive, but here are steps to consider:
This section addresses challenges in activating the hydroxy groups or maintaining Boc-group integrity during reactions.
| Problem Area | Possible Cause | Suggested Solution |
|---|---|---|
| Low Coupling Yield | Inefficient activation of hydroxy groups [1] | Use EDC (1 equiv) + DMAP (1 equiv) with catalytic HOBt (0.1 equiv) and DIPEA (5 equiv) in CH(_3)CN or CH(_2)Cl(_2) at 23-40°C for 48h [1]. |
| Boc Group Instability | Acidic conditions causing premature deprotection [2] [3] [4] | Avoid acidic additives/reagents. Use nearly neutral coupling conditions (e.g., EDC/DMAP). Boc group is stable to bases and nucleophiles [2]. |
| Impurities & Side Reactions | Reaction of the Boc-protected amine [5] | Ensure reaction chemoselectivity targets hydroxy groups. The Boc-protected amine is stable under various conditions but can be converted to other species if forced [2] [5]. |
Here are detailed methods for two common scenarios: coupling the hydroxy groups and deprotecting the Boc group.
This protocol is adapted from a study on coupling electron-deficient amines, using a highly effective EDC/DMAP system [1].
The Boc group can be cleanly removed under mild, acidic conditions [2] [4].
What is the stability of the N-Boc group during reactions? The Boc group is stable towards most nucleophiles and bases, making it orthogonal to base-labile protecting groups like Fmoc [2]. However, it is cleaved under anhydrous acidic conditions [2] [3] [4].
Can I perform a one-pot deprotection and coupling reaction? Yes, orthogonal strategies are feasible. The Boc group's stability allows you to perform reactions on the hydroxy groups first. Subsequently, the Boc group can be cleanly removed without affecting the newly formed bonds [2] [4]. Advanced one-pot sequences involving deprotection and further coupling have been demonstrated in flow chemistry [3].
How should I handle and store N-Boc-N-bis(PEG3-OH)? The compound should be stored in a cool, dry place, and kept under an inert atmosphere like argon or nitrogen if the container is repeatedly opened. Always use dry solvents to prevent unwanted side reactions.
The following workflow summarizes the key decision points for your experiments:
What are the typical yields and reaction times for this method? The method achieves good-to-excellent yields, typically >70% and up to 90%, for a wide range of substrates [1] [2]. Reaction times are generally short, between 1 to 4 hours at room temperature [1] [3]. Aromatic amines, especially those with electron-withdrawing groups, deprotect fastest (often within 1 hour), while alicyclic and heteroaromatic systems may take slightly longer (3-4 hours) [2] [3].
How does this method compare to traditional deprotection methods? This method is notably milder and shows excellent functional group tolerance compared to traditional strong acids like TFA or HCl [2]. It is particularly advantageous for complex molecules with acid-sensitive functional groups, where conventional methods might lead to side reactions or decomposition [1] [2]. The reaction setup is also simple and performed at room temperature.
What is the role of methanol in the reaction? Methanol is not just an inert solvent. Optimization studies found that the reaction proceeds poorly in neat oxalyl chloride or chloroform [2] [3]. Methanol is believed to participate in the reaction mechanism, potentially by trapping reactive intermediates and preventing the formation of unwanted by-products like N-chloroalkyl compounds, which are observed in other solvents [2].
Which substrates show the best reactivity? Electronic effects significantly influence the reaction rate [2] [3]. The following table summarizes the reactivity trends:
| Substrate Type | Representative Example | Relative Reactivity & Notes | | :--- | :--- | :--- | | Aromatics with EWG [2] | p-Nitroaniline, p-Chloroaniline | Fastest; reactions often complete within 1 hour [2] [3]. | | Aromatics with EDG/Sterics [2] | p-Toluidine, p-Isopropylaniline | Moderate; slowed by steric hindrance or electron-donating groups; 1.5-3 hours [2]. | | Heteroaromatics [2] | 1H-Imidazole | Moderate to Fast; deprotection achieved in 4 hours with 87% yield [2]. | | Alicyclic/Aliphatic [2] | Cyclohexylamine, Pyrrolidine | Slowest; requires longer reaction times (2-4 hours) but still gives good yields [2]. |
What is the proposed mechanism for this deprotection? The mechanism leverages the electrophilic character of oxalyl chloride [1]. It is postulated that oxalyl chloride first activates the carbonyl oxygen of the Boc group. This activation triggers the cleavage of the Boc group, leading to the formation of a tert-butyl cation and a carbamate intermediate, which subsequently decomposes to release the free amine and carbon dioxide [2]. The methanol solvent likely plays a role in quenching the reactive intermediates [2].
| Problem & Possible Signs | Potential Cause | Recommended Solution |
|---|
| Low Yield / No Reaction Starting material remains, no amine product detected. | • Insufficient oxalyl chloride • Poor quality or wet methanol • Substrate solubility issues | • Ensure 3 equivalents of oxalyl chloride are used [2] [3]. • Use fresh, anhydrous methanol. • Gently warm the reaction mixture or use a mixture of methanol with a co-solvent like DCM. | | Formation of Side Products Complex mixture on TLC, unexpected peaks in NMR. | • Solvent other than methanol • Elevated temperature | • Use methanol as the primary solvent; avoid chloroform, especially under heating [2]. • Strictly maintain room temperature conditions to prevent by-products like N-chloroalkyl compounds [2]. | | Slow Reaction for Aliphatic Amines Reaction not complete after 4 hours. | Inherent lower reactivity of aliphatic Boc-amines. | • Allow longer reaction times (up to 4-5 hours) [2]. • Monitor the reaction by TLC or LC-MS until completion. | | Handling Issues Vigorous gas evolution. | Standard release of CO₂ and tert-butyl cations during deprotection. | The reaction may off-gas. Ensure it is performed in a well-ventilated fume hood and in a vessel with sufficient headspace. |
This protocol is adapted from the primary research literature [1] [2] [3].
Step 1: Setup In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-protected amine substrate (1.0 equivalent) in anhydrous methanol (approx. 0.1-0.2 M concentration).
Step 2: Reaction At room temperature and under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (3.0 equivalents) dropwise over a few minutes. Caution: The addition may be accompanied by effervescence (release of CO₂). After the addition is complete, stir the reaction mixture at room temperature.
Step 3: Monitoring and Completion Monitor the reaction progress by TLC or other analytical methods. The reaction is typically complete within 1 to 4 hours. Visual indicators of reaction progress may include the formation of a precipitate, which often consists of the amine hydrochloride salt [2].
Step 4: Work-up Once the starting material is consumed, the solvent can be removed under reduced pressure to obtain the crude product. For amines that form hydrochloride salts, the solid can be collected by filtration and washed with a cold solvent like diethyl ether or ethyl acetate [2]. If the free amine is desired, the residue can be taken into an organic solvent (e.g., DCM or ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to liberate the amine from its salt form before purification.
The workflow below summarizes the standard deprotection and isolation process.
While the oxalyl chloride method is mild and effective, other methods are also available. The choice depends on your specific substrate and functional group compatibility [4].
| Method | Typical Conditions | Key Advantages | Potential Drawbacks |
|---|---|---|---|
| Oxalyl Chloride/MeOH [1] [2] | 3 eq. (COCl)₂, MeOH, RT, 1-4h | Mild, room temp., high functional group tolerance, good for acid-sensitive compounds. | Requires moisture-free conditions. |
| Strong Acid (TFA, HCl) [5] [6] | TFA/DCM (1:1) or HCl (aq./dioxane), RT | Very robust and widely used, works for most standard substrates. | Harsh conditions can degrade acid-sensitive groups (esters, acetals); may require scavengers [7]. |
| Thermal Deprotection [4] | MeOH or TFE, 150°C, Continuous Flow | No acidic reagents required, enables selective deprotection based on temperature [4]. | Requires specialized continuous flow equipment and high temperatures [4]. |
| Water-Mediated [8] | Refluxing Water, Catalyst-free | Green, simple, and eco-friendly. | Can require high temperature (100°C) and may not be suitable for all substrates [8]. |
This section provides the fundamental specifications and handling guidelines for N-Boc-N-bis(PEG3-OH).
Understanding the behavior of the Boc protecting group is crucial for troubleshooting. The table below summarizes key concepts.
| Aspect | Description | Relevance for N-Boc-N-bis(PEG3-OH) |
|---|---|---|
| Protection | Uses di-tert-butyl dicarbonate (Boc₂O), often with a base like triethylamine [3]. | The amine is already protected in the commercial product. |
| Deprotection | Achieved with acidic conditions (e.g., TFA, HCl) [3]. | Required to reveal the central secondary amine for further conjugation. |
| Orthogonality | Stable to bases and hydrogenation, but labile to acid [3]. | Allows selective deprotection in the presence of other base-labile groups (e.g., Fmoc). |
| Common Scavengers | Anisole, cresol, or thiophenol are often added during deprotection [3]. | Prevents alkylation side reactions by scavenging the reactive tert-butyl cation. |
Q1: What is the main advantage of using a branched PEG linker like N-Boc-N-bis(PEG3-OH)? The branched structure provides two identical functional arms, enabling the creation of multivalent compounds or complex architectures. The PEG spacers enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the final conjugate [1].
Q2: Can I use Lewis acids for Boc deprotection with this molecule? While strong Lewis acids can remove Boc groups, their use is generally not recommended. The standard and most reliable method is deprotection with Brønsted acids like TFA. Lewis acids or oxidative conditions can lead to unpredictable side reactions [3].
Q3: Are the hydroxyl groups on the PEG arms more or less reactive than the protected amine? The Boc-protected amine is significantly less nucleophilic. The hydroxyl groups can be selectively derivatized (e.g., tosylated, converted to acids) while the Boc group remains intact, allowing for stepwise and controlled synthesis [2] [3].
Here are solutions to common problems encountered during synthesis.
| Problem | Possible Cause | Solution |
|---|---|---|
| Incomplete Boc Deprotection | Insufficiently acidic conditions; short reaction time. | Use fresh TFA; ensure reaction is moisture-free; extend reaction time to 1-3 hours [3]. |
| Side Reactions During Deprotection | Reactive tert-butyl cation alkylating sensitive groups. | Add scavengers (e.g., 2.5% anisole or cresol) to the TFA deprotection mixture [3]. |
| Low Yield in Hydroxyl Derivatization | Poor leaving group ability of the OH group. | Activate hydroxyls by converting to better leaving groups (e.g., mesylate, tosylate) or use coupling agents. |
| Unexpected Intra/Intermolecular Transfer | A nearby nucleophile (e.g., an alkoxide) attacks the Boc carbamate carbon. | Carefully design synthetic sequence to avoid generating strong nucleophiles in the presence of the Boc group [3]. |
Standard Boc Deprotection Procedure [3]
This is a generic protocol that can be adapted for N-Boc-N-bis(PEG3-OH).
One-Pot Cbz to Boc Conversion Procedure [3] This demonstrates the orthogonality of protecting groups.
The following diagram visualizes the deprotection and derivatization logic for this branched PEG linker.
The core difference lies in the length of their polyethylene glycol (PEG) arms, which directly influences their molecular weight and physical properties.
| Property | N-Boc-N-bis(PEG3-OH) | N-Boc-N-bis(PEG2-OH) |
|---|---|---|
| CAS Number | 2093154-01-7 [1] [2] | 275385-03-0 [3] [4] [5] |
| Molecular Formula | C21H43NO10 [2] | C13H27NO6 [3] [4] [5] |
| Molecular Weight | 469.57 g/mol [2] | 293.36 g/mol [3] [4] [5] |
| PEG Arm Length | 3 repeating units (PEG3) per arm [2] | 2 repeating units (PEG2) per arm [3] |
| Key Functional Groups | Boc-protected central amine; Two terminal hydroxyls (-OH) [2] | Boc-protected central amine; Two terminal hydroxyls (-OH) [3] [5] |
| Predicted Density | Information not located | ~1.121 g/cm³ [3] [5] |
| Calculated LogP | Information not located | -0.6 [5] |
Both compounds are versatile bifunctional linkers. Their Boc-protected amine allows for selective deprotection, while the dual hydroxyl groups can be derivatized for conjugation. The primary distinction is that the longer PEG3 spacer offers greater flexibility and distance, which can help reduce steric hindrance when linking bulky molecules [2].
The diagram below illustrates the general workflow for utilizing these linkers in bioconjugation or PROTAC/ADC synthesis.
While specific experimental data for these compounds is limited in the search results, the following general protocols can guide your research based on their known chemical properties.
Boc Deprotection Protocol The Boc-protecting group on the central amine can be removed under mild acidic conditions [1] [2].
Conjugation via Hydroxyl Groups The terminal hydroxyl groups can be functionalized through various reactions [1].
The current search results are primarily from chemical vendor catalogs and lack head-to-head experimental comparisons. To deepen your comparison guide, you may need to investigate:
The table below summarizes the available information for N-Boc-N-bis(PEG3-OH) and suggests common HPLC starting conditions for such PEG-based compounds [1] [2] [3].
| Property | Details for N-Boc-N-bis(PEG3-OH) | Suggested HPLC Starting Point |
|---|---|---|
| CAS Number | 2093154-01-7 [1] | |
| Molecular Formula | C21H43NO10 [1] | |
| Molecular Weight | 469.57 g/mol [1] | |
| Purity (as sold) | ≥95% [1] | |
| HPLC Column | Reversed-Phase C18 [2] | |
| Mobile Phase | Gradient of Water/Acetonitrile [2] [3] | |
| Detection | UV (if chromophore present) or ELSD/RID (for PEG detection) [2] |
Since a direct method is unavailable, you can develop one using this systematic approach.
The following workflow, based on expert chromatography discussion, outlines a practical approach for quantitative purity analysis [5].
This quantitative approach is more accurate than simply calculating the area percentage of the main peak in the sample chromatogram, as it accounts for impurities that may not be visible in the chromatogram (e.g., inorganic salts) [5].
For mass spectrometry analysis, knowing the exact molecular weight of the target compound is the first critical step. The following data is available from chemical suppliers:
| Property | Value |
|---|---|
| Chemical Name | N-Boc-N-bis(PEG3-OH) [1] |
| CAS Number | 2093154-01-7 [1] |
| Chemical Formula | C₂₁H₄₃NO₁₀ [1] |
| Molecular Weight | 469.57 g/mol [1] |
This molecular weight (469.57 g/mol) corresponds to the intact, neutral molecule. In mass spectrometry, you would typically detect ionized forms of this molecule, such as the protonated form [M+H]⁺ which would have an m/z of 470.58.
While experimental data for your specific compound is not available, the search results outline a standard mass spectrometry approach for characterizing similar molecules. The general workflow and key considerations for confirming the identity of N-Boc-N-bis(PEG3-OH) are summarized below.
The table below provides more detail on the experimental protocol, pieced together from general principles and a study on a related Boc-protected compound [2] [3].
| Step | Technique & Purpose | Specific Considerations for Boc-PEG Compounds |
|---|---|---|
| 1. Sample Prep & Ionization | Electrospray Ionization (ESI): Ideal for polar molecules like PEG-based linkers. It gently ionizes the molecule, making it suitable for detecting the intact molecular ion [2]. | The sample is often introduced via liquid chromatography or directly infused. The Boc group and PEG chains can readily coordinate with alkali metals, so careful control of solvents and additives is needed [3]. |
| 2. Intact Mass Analysis | High-Resolution MS (e.g., Q-TOF): Precisely measure the mass of the protonated [M+H]⁺ or cationized molecule to confirm its molecular formula. | Look for signature adducts besides [M+H]⁺, such as [M+Na]⁺ or [M+NH₄]⁺. The presence of multiple PEG units can lead to a broad isotopic distribution [3]. |
| 3. Structural Confirmation | Tandem MS (MS/MS or MSⁿ): Fragments the parent ion to reveal structural information. Collision-Induced Dissociation (CID) is commonly used [3]. | The fragmentation pattern is key for confirmation. Characteristic fragments include: • Loss of the Boc group (isobutene and CO₂, total -100.12 Da). • Cleavage of PEG ether chains, leading to a series of low-mass fragment ions. • Rearrangement ions involving the C-terminus, which can help distinguish structural features [3]. |
Mass spectrometry is powerful for mass confirmation and structural elucidation, but it's often used alongside other techniques for comprehensive characterization. Here’s a comparison based on the information available:
| Technique | Primary Role in Analysis | Key Information Provided |
|---|---|---|
| Mass Spectrometry (MS) | Confirm molecular weight and fragmentation pattern. | Molecular mass, presence of adducts, structural fragments from backbone cleavage [2] [3]. |
| Nuclear Magnetic Resonance (NMR) | Confirm molecular structure and purity. | Atomic connectivity, confirmation of Boc group and PEG chain structure, isomer identification [4]. |
| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity. | Purity percentage (≥95%), identification and quantification of impurities [4]. |
From a study on Boc-N-protected peptides, here are key points to look for in your MS data to confirm the structure [3]:
The table below summarizes the main types of linkers used in Antibody-Drug Conjugates (ADCs), based on current research and development.
| Linker Type | Subclass / Examples | Mechanism of Payload Release | Key Characteristics | Example ADCs (FDA/EMA Approved) |
|---|---|---|---|---|
| Cleavable [1] | Peptide-based (e.g., Val-Cit, Val-Ala) [1] | Cleaved by intracellular enzymes (e.g., Cathepsin B) [1] | High stability in plasma; selective release in target cells [1] | Brentuximab vedotin, Polatuzumab vedotin [1] |
| Acid-cleavable (e.g., Hydrazone) [1] | Cleaved in the acidic environment of lysosomes (low pH) [1] | Gemtuzumab ozogamicin [1] | ||
| PEGylated Linkers [1] | Often acid-cleavable; incorporates polyethylene glycol (PEG) chains [1] | Enhanced hydrophilicity, reduces aggregation, increases plasma stability [1] | Sacituzumab govitecan [1] | |
| Non-cleavable [1] | Thioether linkers (e.g., SMCC, MC linker) [1] | Linker does not break; payload is released upon full antibody degradation in the lysosome [1] | Minimal risk of premature release; highly stable in plasma; requires highly potent payloads [1] | Ado-trastuzumab emtansine, Belantamab mafodotin [1] |
The search results also include specific Boc-protected PEG linkers that are related to N-Boc-N-bis(PEG3-OH), which serve as building blocks for constructing more complex linker systems [2] [3] [4].
While the search results do not provide detailed, step-by-step experimental protocols, they highlight critical factors and standard methodologies that researchers use to evaluate and optimize ADC linkers [1].
The following diagrams, created with Graphviz, illustrate the core mechanisms of how cleavable and non-cleavable linkers work.
The choice of linker is critical and depends on the specific context of the target and payload [1]:
The search results provide a good overview of linker types but lack the granular, quantitative performance data you require. To build a more comprehensive guide, you could:
N-Boc-N-bis(PEG3-OH) ADC in vivo efficacy" or "Val-Cit linker plasma stability data".
The compound N-Boc-N-bis(PEG3-OH) is a small molecule featuring a Boc-protected amino group and two terminal hydroxy groups [1]. In PROTAC synthesis, its primary function is as a building block or "linker precursor."
The hydroxy groups can be chemically derivatized or replaced with other reactive functional groups (like acids or amines) to connect the E3 ligase ligand to the target protein ligand [1] [2]. The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to reveal a free amine, offering another point for chemical attachment [1].
While specific data on N-Boc-N-bis(PEG3-OH) is lacking, its structure falls into the PEG-based linker category. The table below summarizes the general properties of different linker classes, which are critical for PROTAC performance [3].
| Linker Type | Key Properties | Typical Role in PROTACs | Considerations |
|---|---|---|---|
| PEG (e.g., PEG3) [4] [3] | Flexibility, high water solubility, conformational adaptability | First-pass screening; improves solubility; explores optimal length | Can dominate molecular weight; potential for metabolic O-dealkylation |
| Alkyl [3] | Hydrophobicity, flexibility, low molecular weight | Enhances cell permeability and oral bioavailability | Susceptible to oxidative metabolism; can lead to "hook effect" |
| Aromatic [3] | Rigidity, planarity, metabolic stability | Pre-organizes PROTAC; reduces entropic cost of ternary complex formation | Can cause low solubility and aggregation |
| Heteroaryl / Nitrogen-based [3] | Rigidity, polarity, hydrogen-bonding capability | Fine-tunes properties; can engage in protein interactions | Synthetically accessible; growing in popularity for optimized degraders |
To contextualize how linker performance is measured, the diagram below illustrates the PROTAC mechanism and the points where linker properties have a critical impact.
For researchers, evaluating a PROTAC's performance involves specific experimental protocols that indirectly assess the linker's effectiveness [5]: